Lipoxamycin

Vue d'ensemble

Description

Lipoxamycin is a naturally occurring antifungal antibiotic that was first isolated from the bacterium Streptomyces virginiae in the early 1970s . It is known for its potent inhibitory effects on serine palmitoyltransferase, an enzyme crucial for the biosynthesis of sphingolipids . This compound has shown significant activity against various pathogenic fungi, including species of Candida and Cryptococcus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lipoxamycin involves several steps, starting from commercially available protected tartaric acid. The key step in the synthesis is a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative . This reaction yields the core motif of this compound, which carries four consecutive stereocenters and a terminal double bond.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces virginiae. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lipoxamycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products:

Applications De Recherche Scientifique

Chemical Applications

Biosynthesis Studies

Lipoxamycin serves as a critical tool in the study of sphingolipid biosynthesis. It is utilized to understand the metabolic pathways involving sphingolipids, which are essential components of cell membranes and play significant roles in cell signaling and apoptosis.

Analytical Reference Compound

In analytical chemistry, this compound is employed as a reference compound for the characterization and quantification of sphingolipids in various biological samples. Its unique chemical properties allow researchers to develop sensitive assays for detecting sphingolipid metabolites.

Biological Applications

Research on Fungal Pathogenesis

this compound has been instrumental in studying fungal pathogenesis, particularly with human pathogenic fungi such as Candida species. Its antifungal properties make it a valuable compound for investigating the mechanisms by which fungi invade host tissues and evade immune responses .

Role in Sphingolipid Biology

The compound is also significant in exploring the biological roles of sphingolipids. Research indicates that sphingolipids are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound's inhibitory effects on sphingolipid metabolism allow scientists to dissect these pathways further .

Medical Applications

Antifungal Therapeutics

this compound has shown promising results as a potential therapeutic agent against fungal infections. Its efficacy against various Candida species suggests it could be developed into a novel antifungal treatment, particularly for patients resistant to existing therapies .

Lead Compound for Drug Development

The compound is being investigated as a lead structure for the development of new antifungal drugs. Researchers are exploring modifications to this compound's structure to enhance its potency and reduce toxicity while maintaining its antifungal activity .

Table 1: Antifungal Activity of this compound Against Various Fungi

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Candida glabrata | 1.0 µg/mL |

| Cryptococcus neoformans | 0.25 µg/mL |

| Aspergillus fumigatus | 2.0 µg/mL |

Table 2: Case Studies on this compound Efficacy

Mécanisme D'action

Lipoxamycin exerts its effects by inhibiting the enzyme serine palmitoyltransferase, which is essential for the biosynthesis of sphingolipids . By blocking this enzyme, this compound disrupts the production of sphingolipids, leading to the accumulation of toxic intermediates and ultimately causing cell death in fungi . This mechanism is highly specific, targeting the enzyme with an IC50 value of 21 nM .

Comparaison Avec Des Composés Similaires

Lipoxamycin is structurally similar to other natural compounds such as myriocin, sphingofungins, and viridiofungins . These compounds also inhibit serine palmitoyltransferase but differ in their potency and spectrum of activity. For example:

Myriocin: Another potent inhibitor of serine palmitoyltransferase, isolated from Myriococcum albomyces.

Sphingofungins: A family of compounds isolated from Aspergillus fumigatus, known for their antifungal properties.

Viridiofungins: Compounds isolated from Trichoderma viride, which also inhibit sphingolipid biosynthesis.

This compound stands out due to its unique structure, which includes a long alkyl chain and an amino-containing polar head group, contributing to its high potency and specificity .

Activité Biologique

Lipoxamycin is a compound recognized for its significant biological activity, particularly in the context of antifungal applications. Initially discovered in the 1970s, its mechanisms and effects have been extensively studied over the years, revealing a complex interaction with sphingolipid metabolism that underpins its therapeutic potential.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity , particularly against yeast strains such as Candida. Research indicates that it operates by inhibiting key enzymes involved in sphingolipid biosynthesis, which is critical for fungal cell membrane integrity and function. The compound demonstrates nanomolar toxicity against these strains, making it a potent candidate for antifungal drug development .

The primary mechanism by which this compound exerts its antifungal effects involves the inhibition of serine palmitoyltransferase (SPT) , the rate-limiting enzyme in sphingolipid biosynthesis. This inhibition disrupts the synthesis of sphingolipids, leading to compromised fungal cell membranes and ultimately cell death .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other known antifungals reveals its unique position. The following table summarizes the antifungal activity of various compounds, including this compound:

| Compound | Target Organism | Mechanism of Action | Efficacy (IC50) |

|---|---|---|---|

| This compound | Candida albicans | SPT inhibition | ~1-10 nM |

| Fluconazole | Candida albicans | Ergosterol synthesis inhibition | ~0.5-2 µM |

| Amphotericin B | Candida albicans | Membrane disruption | ~0.1-0.5 µM |

| Caspofungin | Candida albicans | Cell wall synthesis inhibition | ~0.05-0.2 µM |

Study 1: In Vitro Efficacy Against Candida

In a controlled study, this compound was tested against several strains of Candida. The results indicated that this compound had a significantly lower IC50 compared to traditional antifungals, suggesting enhanced potency. The study highlighted the potential for this compound to be developed into a first-line treatment for resistant fungal infections .

Study 2: Mechanistic Insights

Further research has elucidated the mechanistic pathways influenced by this compound. Utilizing lipidomic analyses, scientists observed alterations in sphingolipid profiles in treated fungal cells, confirming that this compound effectively disrupts sphingolipid metabolism. This disruption was shown to lead to increased apoptosis rates in fungal cells .

Study 3: In Vivo Models

In vivo studies using murine models have demonstrated that administration of this compound resulted in significant reductions in fungal burden compared to control groups receiving no treatment or traditional antifungals. These findings support the compound's potential as a therapeutic agent in systemic fungal infections .

Propriétés

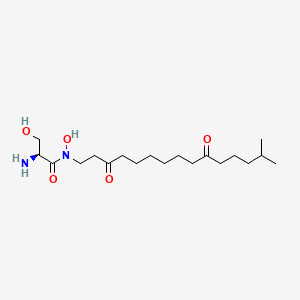

IUPAC Name |

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLOYMPJYAVZKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911842 | |

| Record name | N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32886-15-0, 11075-86-8 | |

| Record name | Lipoxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.